Cas no 536701-82-3 (ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate)

Ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 2-methylindole moiety via a sulfanylacetamido bridge. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the indole scaffold suggests possible interactions with biological targets, while the ester group enhances solubility and reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for exploratory studies in drug development and biochemical applications. The compound’s stability and synthetic accessibility further support its use in research settings.
ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate structure
536701-82-3 structure
Product name:ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate
CAS No:536701-82-3
MF:C20H20N2O3S
MW:368.449403762817
CID:6295056
PubChem ID:2153518

ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate
    • ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate
    • AKOS024584650
    • TDR77201
    • 536701-82-3
    • Oprea1_830868
    • F0575-0016
    • SR-01000906977
    • CHEMBL2093195
    • ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
    • ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
    • SR-01000906977-1
    • Inchi: 1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23)
    • InChI Key: OVXGMMFXBZIHRA-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1=C(C)NC2C=CC=CC=21

Computed Properties

  • Exact Mass: 368.11946368g/mol
  • Monoisotopic Mass: 368.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 96.5Ų

ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0575-0016-2mg
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0575-0016-4mg
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0575-0016-5mg
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0575-0016-5μmol
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0575-0016-10μmol
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0575-0016-30mg
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0575-0016-25mg
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0575-0016-2μmol
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0575-0016-20μmol
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0575-0016-15mg
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
536701-82-3 90%+
15mg
$89.0 2023-05-17

Additional information on ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate

Comprehensive Overview of Ethyl 4-{2-(2-Methyl-1H-indol-3-yl)sulfanylacetamido}benzoate (CAS No. 536701-82-3)

Ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate, with the CAS number 536701-82-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an indole core with a benzoate ester moiety, linked via a sulfanylacetamido bridge. Its structural complexity makes it a promising candidate for applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for indole derivatives like ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or anti-inflammatory agents, aligning with trends in personalized medicine and targeted therapies. The compound’s sulfanylacetamido group also suggests possible applications in protease inhibition, a hot topic in oncology and infectious disease research.

From a synthetic perspective, CAS 536701-82-3 exemplifies the growing interest in heterocyclic compounds with multifunctional groups. Its synthesis often involves amidation reactions and esterification, techniques widely discussed in organic chemistry forums. The compound’s benzoate ester component is particularly noteworthy, as esters are frequently used to improve the bioavailability of drug candidates—a key concern in modern pharmacology.

Analytical characterization of ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate typically employs HPLC, NMR spectroscopy, and mass spectrometry, reflecting industry standards for purity verification. These methods are critical given the compound’s potential use in high-throughput screening (HTS) platforms, where reproducibility is paramount. Discussions on platforms like ResearchGate often highlight the need for reliable reference standards for such niche molecules.

Beyond pharmaceuticals, this compound’s indole-thioether motif has sparked interest in materials science, particularly in designing organic semiconductors or photocatalysts. The 2-methylindole subunit is known to contribute to electron-rich systems, a property leveraged in optoelectronic applications. This interdisciplinary relevance makes CAS 536701-82-3 a frequent subject in patent literature and grant proposals.

Environmental and regulatory considerations for ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate are also under scrutiny. While not classified as hazardous, its biodegradation pathways and ecotoxicological profile are areas of active study, especially with rising emphasis on green chemistry principles. Suppliers often provide SDS documentation detailing handling precautions, aligning with global chemical safety standards.

In summary, 536701-82-3 represents a convergence of synthetic innovation and therapeutic potential. Its multi-target drug design capabilities and structural modularity ensure its place in contemporary research, while its analytical challenges underscore the need for advanced characterization tools. As the scientific community prioritizes fragment-based drug discovery and sustainable synthesis, this compound will likely remain a focal point for years to come.

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